molecular formula C9H20N2 B3290446 4-Dimethylaminomethyl-cyclohexylamine CAS No. 864689-68-9

4-Dimethylaminomethyl-cyclohexylamine

Cat. No.: B3290446
CAS No.: 864689-68-9
M. Wt: 156.27
InChI Key: JDYWFZJIINVRGG-UHFFFAOYSA-N
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Description

Historical Context of Aminomethyl-cyclohexylamines in Synthetic Methodologies

The development of aminomethyl-cyclohexylamines is rooted in the broader history of amine synthesis and functionalization. The Mannich reaction, a classic method for aminoalkylation, has long been employed to introduce aminomethyl groups onto various substrates. researchgate.net More contemporary approaches, such as reductive amination, have provided more efficient and selective routes to these types of compounds. organic-chemistry.orgmdpi.com The synthesis of cyclohexylamine (B46788) derivatives, in general, has been a subject of interest for their utility as intermediates in pharmaceuticals and materials science. rsc.orgkoreascience.kr The development of methods for producing stereochemically defined cyclohexylamines, including those with aminomethyl substituents, has been a significant area of research, often employing catalytic hydrogenation or reductive amination of substituted cyclohexanones. mdpi.com

Strategic Importance of Multifunctional Amines as Chemical Intermediates

Multifunctional amines, such as 4-Dimethylaminomethyl-cyclohexylamine (B1452532), are highly valued as versatile building blocks in organic synthesis. rsc.orgorgsyn.org The presence of multiple reactive sites allows for sequential and selective chemical transformations, enabling the construction of complex molecules from simpler precursors. rsc.org Amines are crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and polymers. orgsyn.org The distinct reactivity of primary, secondary, and tertiary amines allows for their differential functionalization. For instance, a primary amine can readily undergo acylation or form imines, while a tertiary amine can act as a base or a nucleophile in different contexts. This differential reactivity is a key strategic element in multistep synthetic sequences.

Scope and Objectives of Academic Research on this compound

While specific academic research solely focused on this compound is not extensively documented in publicly available literature, the study of such a molecule would likely be driven by several key objectives. Research would logically focus on the development of efficient and stereoselective synthetic routes. A primary method for its synthesis would likely involve the reductive amination of a suitable precursor, such as 4-formylcyclohexanone with dimethylamine (B145610), followed by amination of the ketone, or the reductive amination of 4-(dimethylaminomethyl)cyclohexan-1-one. smolecule.comresearchgate.net

Investigations into its conformational analysis would also be of interest, as the stereochemistry of the substituents on the cyclohexane (B81311) ring (cis vs. trans) would significantly influence the molecule's physical and chemical properties. libretexts.orglibretexts.org The relative orientation of the amino and dimethylaminomethyl groups would affect their reactivity and ability to participate in intramolecular interactions or chelation to metal centers.

Furthermore, research would likely explore its applications as a building block in the synthesis of novel ligands for catalysis, as a monomer for the creation of functional polymers, or as a scaffold for the development of biologically active compounds. The presence of two amine groups offers the potential for creating bidentate ligands or for constructing polymers with specific cross-linking properties.

Compound Properties and Data

The following tables summarize the known and predicted properties of this compound and its precursors, based on available data for closely related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC9H20N2156.27
N,N-DimethylcyclohexylamineC8H17N127.23
4-(Dimethylamino)cyclohexan-1-oneC8H15NO141.21
1,4-Bis(aminomethyl)cyclohexaneC8H18N2142.24

Data compiled from various chemical suppliers and databases. nih.govvibrantpharma.comprepchem.com

Table 2: Synthetic Approaches to Cyclohexylamine Derivatives

Reaction TypePrecursorsKey ReagentsProduct Type
Reductive AminationCyclohexanone (B45756), DimethylamineSodium cyanoborohydride or other reducing agentsN,N-Dimethylcyclohexylamine
Catalytic HydrogenationNitrobenzenePalladium/Ruthenium catalystCyclohexylamine
Mannich ReactionCyclohexanone, Formaldehyde (B43269), DimethylamineAcid or base catalyst2-(Dimethylaminomethyl)cyclohexan-1-one

This table presents general synthetic methods applicable to the synthesis of the target compound and its analogs. rsc.orgorgsyn.orgchemsynthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(dimethylamino)methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYWFZJIINVRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 Dimethylaminomethyl Cyclohexylamine

Precursor Selection and Design for Cyclohexylamine (B46788) Derivatives

The foundation of a successful synthesis lies in the choice of starting materials. For complex cyclohexylamine derivatives, precursors are selected based on their commercial availability, cost, and the facility with which they can be functionalized. nih.gov Cyclohexanones and existing cyclohexylamines are among the most versatile and common starting points for building these structural motifs. nih.govresearchgate.net

Cyclohexanones are highly valuable precursors due to the reactivity of the carbonyl group, which can be readily transformed into an amine. organic-chemistry.org The most common method for this conversion is reductive amination, where the ketone reacts with an ammonia (B1221849) source in the presence of a reducing agent to form the corresponding primary cyclohexylamine. researchgate.net This reaction is a cornerstone in amine synthesis from carbonyl compounds. pearson.comchempedia.info For instance, cyclohexanone (B45756) can be converted to cyclohexylamine using ammonia and hydrogen over a Cu-Cr-La/γ-Al2O3 catalyst, achieving high yields. researchgate.net

Alternatively, existing cyclohexylamine scaffolds can be modified. wikipedia.org However, for a 1,4-disubstituted product like 4-Dimethylaminomethyl-cyclohexylamine (B1452532), a more practical approach often starts with a 4-substituted cyclohexanone. A key precursor could be a compound like 4-oxocyclohexane-1-carbaldehyde or its protected derivatives. This allows for the sequential and controlled functionalization at positions 1 and 4. The synthesis of such derivatives can be complex, but they provide direct handles for installing the required amine functionalities.

The introduction of the dimethylaminomethyl [-CH₂N(CH₃)₂] group is a critical step that defines the target molecule. There are two primary strategies for its installation onto the cyclohexane (B81311) framework:

Mannich Reaction: This three-component reaction is a powerful tool for aminomethylation. wikipedia.orgias.ac.in It involves the reaction of an active hydrogen compound (like the α-proton of a ketone), formaldehyde (B43269), and a secondary amine (in this case, dimethylamine). wikipedia.orgthermofisher.com Applying this to a cyclohexanone precursor, such as 4-oxocyclohexanecarboxylic acid or its ester, would first require the conversion to cyclohexanone itself, followed by the Mannich reaction. A more direct route involves the reaction of cyclohexanone, formaldehyde (often as paraformaldehyde), and dimethylammonium chloride to yield 2-dimethylaminomethyl-cyclohexanone. oc-praktikum.de By analogy, starting with a 4-substituted cyclohexanone would direct the installation to the desired position, creating a key intermediate that possesses both the ketone (a precursor to the primary amine) and the dimethylaminomethyl group.

Reductive Amination of an Aldehyde: An alternative strategy involves a precursor that already contains an aldehyde at the 4-position, such as 4-aminocyclohexane-1-carbaldehyde. The aldehyde group can then undergo reductive amination with dimethylamine (B145610) and a suitable reducing agent to form the tertiary dimethylaminomethyl group. koreascience.kr This pathway separates the formation of the two different amine groups into distinct synthetic operations.

Multi-Step Synthetic Pathways and Efficiency Considerations

Reductive amination is a versatile and widely used method for forming C-N bonds and is central to multiple potential pathways for synthesizing the target compound. researchgate.net The reaction proceeds through a two-step mechanism: first, the carbonyl compound (a ketone or aldehyde) reacts with an amine to form a hemiaminal intermediate, which then dehydrates to form an imine or an iminium ion. chempedia.infovaia.com In the second step, this intermediate is reduced to the final amine. vaia.com

The choice of reducing agent and catalyst is crucial for efficiency and selectivity.

Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation because it is mild enough to reduce the iminium ion intermediate without significantly reducing the starting ketone or aldehyde. orgsyn.org Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] is another effective and less toxic alternative.

Catalytic Hydrogenation: For larger-scale synthesis, catalytic hydrogenation using hydrogen gas over metal catalysts like palladium, platinum, or nickel is often preferred due to cost-effectiveness and high atom economy. researchgate.netresearchgate.net For example, the reductive amination of cyclohexanone with ammonia can be efficiently catalyzed by a Cu-Cr-La/γ-Al₂O₃ system. researchgate.net

Biocatalysis: Modern approaches utilize enzymes like imine reductases (IREDs) or reductive aminases (RedAms) for highly stereoselective aminations under mild, aqueous conditions. researchgate.netnih.gov

Table 1: Comparison of Common Reductive Amination Conditions

Reagent/Catalyst Typical Substrates Advantages Disadvantages
Sodium Cyanoborohydride (NaBH₃CN) Ketones, Aldehydes Mild, selective for iminium ions. orgsyn.org Toxic (cyanide), relatively expensive. koreascience.kr
Sodium Triacetoxyborohydride [NaBH(OAc)₃] Ketones, Aldehydes Less toxic than NaBH₃CN, effective, commercially available. Can be moisture-sensitive.
Catalytic Hydrogenation (H₂, Pd/C, Raney Ni) Ketones, Aldehydes High atom economy, cost-effective for scale-up, clean. researchgate.net Requires pressure equipment, catalyst can be pyrophoric.
Borohydride Exchange Resin (BER) Ketones, Aldehydes Mild, easy workup (filtration), less toxic. koreascience.kr Stoichiometric reagent, moderate yields in some cases. koreascience.kr
Imine Reductases (IREDs) Ketones, Aldehydes High stereoselectivity, mild aqueous conditions. nih.gov Limited substrate scope, requires specialized biochemical setup. nih.gov

The Mannich reaction provides a direct method for C-C bond formation and aminomethylation in a single step. wikipedia.org The mechanism begins with the formation of an electrophilic iminium ion (often called an Eschenmoser salt precursor) from the reaction of formaldehyde and a secondary amine like dimethylamine. wikipedia.orgthermofisher.com A ketone, such as cyclohexanone, is deprotonated under acidic or basic conditions to form its enol or enolate, which then acts as a nucleophile, attacking the iminium ion. wikipedia.org

A plausible synthetic route starting from 4-oxocyclohexanecarboxylic acid would be:

Decarboxylation to yield cyclohexanone.

Mannich reaction with formaldehyde and dimethylamine to produce 4-dimethylaminomethyl-cyclohexanone. oc-praktikum.de

Reductive amination of the resulting ketone with ammonia to form the final product, this compound.

The efficiency of the Mannich reaction can be influenced by factors such as pH, temperature, and the choice of solvent. The reaction is a powerful tool for building β-amino carbonyl compounds, which are versatile synthetic intermediates. thermofisher.com

Direct alkylation of amines on the cyclohexane ring is another potential synthetic strategy. For example, a precursor such as trans-4-aminocyclohexanemethanol could be envisioned. The primary alcohol could be oxidized to an aldehyde, which then undergoes reductive amination with dimethylamine as described previously.

Alternatively, direct N-alkylation of a primary amine can be used to introduce methyl groups. For instance, cyclohexylamine can be electrochemically N-alkylated with formaldehyde to yield N,N-dimethylcyclohexylamine. researchgate.net This suggests that a precursor like 4-aminomethyl-cyclohexylamine could potentially be dimethylated in a similar fashion.

The stereochemical outcome of these reactions is of paramount importance. Reactions on cyclohexane rings are heavily influenced by the conformation of the ring and the axial or equatorial position of the reacting groups. fiveable.memasterorganicchemistry.com For SN2 reactions, a backside attack is preferred, which is often more accessible when the leaving group is in an axial position. chemistrysteps.com Similarly, E2 eliminations require an anti-periplanar arrangement, which necessitates that both the leaving group and the proton being abstracted are in axial positions. masterorganicchemistry.comkhanacademy.org Therefore, controlling the cis/trans stereochemistry of the 1,4-substituents in this compound requires careful selection of reagents and reaction conditions that favor either axial or equatorial attack on the cyclohexane intermediate.

Stereoselective Synthesis of this compound

Stereoselective synthesis is paramount in producing this compound with a defined three-dimensional arrangement. The presence of two substituents on the cyclohexane ring gives rise to geometric isomers (cis and trans), and if chiral centers are present, enantiomers.

The relative orientation of the amino group and the dimethylaminomethyl group on the cyclohexane ring defines the diastereomers of this compound as either cis or trans. In a 1,4-disubstituted cyclohexane, the cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. libretexts.org In the more stable chair conformation, this translates to the cis isomer typically having one axial and one equatorial substituent, whereas the more stable conformer of the trans isomer has both substituents in the equatorial position. youtube.com

Controlling the cis/trans ratio is a significant challenge in chemical synthesis. researchgate.net One common route to such compounds is the reductive amination of a 4-substituted cyclohexanone. The stereochemical outcome of this reaction is influenced by the choice of catalyst and reaction conditions. For instance, biocatalytic reductive amination using engineered enzymes has emerged as a powerful technique for stereocontrolled functionalization of cyclohexanones. researchgate.net Researchers have successfully used engineered imine reductase (IRED) variants to synthesize a wide range of cis and trans 4-substituted cyclohexylamines with high stereoselectivity. researchgate.netresearchgate.net

Another strategy involves the catalytic hydrogenation of the corresponding substituted aniline. The choice of catalyst (e.g., Ruthenium or Rhodium) and solvent can significantly influence the diastereomeric ratio of the resulting cyclohexylamine. Furthermore, dynamic kinetic resolution processes using transaminases can be employed to convert a mixture of cis/trans diastereomers into the thermodynamically more stable trans isomer with high diastereomeric excess (de > 99%). nih.gov This is achieved through the selective deamination of the cis-diastereomer to the corresponding ketone, which then re-equilibrates and undergoes amination to favor the formation of the trans product. nih.gov

Table 1: Examples of Diastereoselective Synthesis of 4-Substituted Cyclohexylamines

This table presents findings from related 4-substituted cyclohexylamine syntheses to illustrate achievable diastereoselectivity.

Precursor Method Catalyst/Enzyme Product Diastereomeric Ratio (trans:cis) Reference
4-substituted cyclohexanones Enzymatic Reductive Amination Engineered Imine Reductase (IRED) M5 4-substituted cyclohexylamines Stereo-complementary fashion researchgate.net
cis/trans mixture of ethyl 2-(4-aminocyclohexyl)acetate Dynamic Isomerization Transaminase (imm-CvS-TAW60C) trans-ethyl 2-(4-aminocyclohexyl)acetate >99% de (trans) nih.gov
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one Multi-step chemical synthesis NaN3 cis-diamine intermediate Contaminated with ~6% trans-isomer acs.org

Achieving enantioselectivity in the synthesis of chiral amines is a key focus of modern organic chemistry. nih.gov Asymmetric reductive amination (ARA) of a prochiral ketone is one of the most powerful methods to produce enantiomerically pure amines. acs.org This is often accomplished using transition metal catalysts complexed with chiral ligands. researchgate.net For the synthesis of chiral cyclohexylamines, iridium, rhodium, and palladium complexes with chiral phosphine (B1218219) ligands have shown high efficiency and enantioselectivity. rsc.orgscilit.comdicp.ac.cn For example, the asymmetric hydrogenation of enamines, which can be formed in situ from a ketone and an amine, is a highly effective strategy. rsc.org The catalyst, bearing ligands like BINAP or DIPAMP, directs the addition of hydrogen to one face of the double bond, thereby setting the stereocenter. researchgate.net

Biocatalysis offers a potent alternative to metal-based catalysts. Imine reductases (IREDs) and transaminases can catalyze the asymmetric reduction of imines or the amination of ketones with exceptional enantioselectivity (often >99% ee). researchgate.net These enzymatic methods are increasingly applied in industrial processes due to their high specificity and operation under mild conditions. nih.govresearchgate.net Organocatalysis, using small chiral organic molecules like thiourea (B124793) derivatives of cyclohexanediamine (B8721093), has also been successfully applied in asymmetric Michael additions to generate chiral intermediates that can be converted to the desired amine products with high enantioselectivity (up to 94% ee). beilstein-journals.orgnih.govnih.gov

Table 2: Examples of Asymmetric Catalysis in Chiral Amine Synthesis

This table summarizes various catalytic systems used for analogous chiral amine syntheses, demonstrating the potential for high enantioselectivity.

Reaction Type Catalyst System Ligand/Enzyme Substrate Type Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Iridium Complex Chiral Phosphoramidite Arylacetones Up to 99% scilit.com
Asymmetric Hydrogenation Palladium Complex (S,S)-f-binaphane Cyclic Enesulfonamides Excellent dicp.ac.cn
Asymmetric Reductive Amination Rhodium Complex Chiral Diphosphine α-Keto Acid Derivatives 38% google.com
Asymmetric Michael Addition Organocatalyst Calix researchgate.netthiourea-cyclohexanediamine Nitroolefins & Acetylacetone Up to 94% nih.govnih.gov
Biocatalytic DKR Imine Reductase (IRED) Evolved IRED from Streptomyces sp. Biaryl Aldehydes/Ketones >99% researchgate.net

Once a mixture of stereoisomers is synthesized, effective separation and purification are required. For diastereomers like the cis and trans isomers of this compound, separation can often be achieved by standard chromatographic techniques or by fractional crystallization. A patented method for separating cis and trans isomers of cyclohexanediamine involves converting the amines into their dihydrochloride (B599025) salts in a methanol (B129727) solution, which allows for the preferential recovery of the trans isomer. google.com The difference in steric hindrance between isomers can also be exploited, as the less hindered trans-isomer may form complexes preferentially, facilitating its isolation. google.com

Separating enantiomers requires chiral resolution techniques. The most common method is the formation of diastereomeric salts by reacting the racemic amine mixture with a chiral acid (e.g., tartaric acid). These diastereomeric salts have different physical properties and can be separated by crystallization. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is another powerful tool for both analytical and preparative-scale separation of enantiomers.

The absolute configuration of a purified chiral molecule is determined using various analytical methods. X-ray crystallography provides unambiguous structural determination, but obtaining suitable crystals can be challenging. nih.gov A technique involving co-crystallization with a "crystallization chaperone" can facilitate this process for small molecules. nih.gov NMR spectroscopy is also a vital tool; using chiral shift reagents or comparing spectra with known standards can help in assigning the configuration. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis of Amino-Cyclohexane Compounds

Applying the principles of green chemistry to the synthesis of amino-cyclohexane compounds aims to reduce environmental impact, improve safety, and enhance efficiency. acs.org This involves prioritizing catalytic methods over stoichiometric ones, minimizing waste, and selecting safer solvents and reagents. acsgcipr.org Reductive amination itself is often considered a greener alternative to traditional SN2 alkylations, as it avoids the use of potentially genotoxic alkyl halides. acsgcipr.org

Solvent choice is a critical factor in the sustainability of a chemical process, as solvents can account for a significant portion of the total waste generated. jk-sci.com Historically, reductive amination reactions have heavily relied on chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM), as well as polar aprotic solvents like dimethylformamide (DMF). acsgcipr.orgrsc.org However, these solvents are now considered problematic or hazardous due to health and environmental concerns. acsgcipr.org

Modern solvent selection guides, such as the one developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable and the CHEM21 guide, provide a framework for choosing more environmentally benign alternatives. jk-sci.comacsgcipr.org Research has shown that for many reductive aminations, particularly those using borane-based reductants like sodium triacetoxyborohydride (STAB), greener solvents can effectively replace chlorinated ones. acsgcipr.orgrsc.org Ethyl acetate (B1210297) (EtOAc) has emerged as a broadly comparable substitute for DCE in many cases. acsgcipr.org Other recommended solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), dimethyl carbonate (DMC), and certain alcohols like isopropanol. rsc.org While alcohols are generally considered green, caution is needed when using them with H2 and a metal catalyst, as they can be oxidized to form aldehyde/ketone impurities. acsgcipr.org The use of water as a solvent, especially in catalytic hydrogenations, represents a highly sustainable approach. google.com

Table 3: Solvent Selection Guide for Reductive Amination Reactions

Solvent Class Example Solvents Green Chemistry Ranking Notes Reference
Recommended Water, Ethanol (B145695), Isopropanol (IPA), Ethyl Acetate (EtOAc), 2-MeTHF Green Preferred choices; low toxicity and environmental impact. Water is ideal for certain catalytic systems. jk-sci.comacsgcipr.org
Problematic Acetonitrile, Toluene, Tetrahydrofuran (THF), Methanol, Cyclohexane Yellow Usable, but with some health, safety, or environmental concerns. Substitution is encouraged. acsgcipr.orgacsgcipr.org
Hazardous Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Dimethylformamide (DMF), Chloroform Red Use should be avoided. High toxicity and/or environmental hazard. Known process contaminants. acsgcipr.orgrsc.orgacsgcipr.org

The development of efficient and sustainable catalysts is a cornerstone of green chemistry. In the synthesis of cyclohexylamines, this involves moving away from stoichiometric reducing agents toward catalytic hydrogenation processes. acsgcipr.org Catalytic methods maximize atom economy and reduce waste. The ideal reductant is molecular hydrogen (H2), which produces water as its only byproduct. acsgcipr.org

Significant research has focused on developing catalysts that are not only highly active and selective but also reusable and based on abundant, non-precious metals. Raney Nickel, a fine-grained nickel-aluminium alloy, is a widely used and cost-effective catalyst for the hydrogenation of aromatic rings and the reduction of various functional groups. wikipedia.org It is used commercially in the hydrogenation of benzene (B151609) to cyclohexane and can be employed in the amination of alcohols. wikipedia.orgmdpi.com Recent developments include carbon-coated nickel catalysts that show enhanced stability and can be easily recovered and reused due to their magnetic properties, making them suitable for continuous flow reactors. rsc.orgchemrxiv.org

While precious metal catalysts based on ruthenium, rhodium, and palladium are highly effective, efforts are made to use them at very low loadings and to develop systems for their recovery and reuse. google.comresearchgate.net The use of aqueous solvent systems with these catalysts is also a key area of green development, eliminating the need for organic solvents. google.com For instance, the hydrogenation of aromatic bis-methylamines to their cycloaliphatic counterparts has been successfully demonstrated using a supported ruthenium catalyst in water. google.com

Atom Economy and Reaction Efficiency Considerations

Atom-Economical Synthesis via Catalytic Reductive Amination

An exemplary route for producing this compound is through a one-pot, two-step catalytic reductive amination process. This pathway begins with a suitable bifunctional precursor, such as 4-oxocyclohexane-1-carbaldehyde. The synthesis proceeds by sequential reductive amination of the two carbonyl groups—first reacting the aldehyde with dimethylamine, followed by the reaction of the ketone with ammonia, both in the presence of hydrogen gas and a suitable catalyst (e.g., Nickel, Palladium, or Rhodium). wikipedia.orgfrontiersin.org

4-oxocyclohexane-1-carbaldehyde + Dimethylamine + Ammonia + 2H₂ → this compound + 2H₂O

This type of reaction, which primarily involves addition, is inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts. pnas.org The only byproduct in this ideal reaction is water, which is environmentally benign. The calculated atom economy for this pathway is approximately 81.3%, which is considered highly efficient.

The following table details the atom economy calculation for this proposed catalytic route.

ReactantFormulaMolecular Weight ( g/mol )ProductFormulaMolecular Weight ( g/mol )
4-oxocyclohexane-1-carbaldehydeC₇H₁₀O₂126.15This compound C₉H₂₀N₂ 156.27
DimethylamineC₂H₇N45.08WaterH₂O18.02
AmmoniaNH₃17.03
HydrogenH₂2.02
Total Reactant Mass 192.30 Total Product Mass 174.29
Atom Economy % 81.3%
Atom Economy % = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Comparative Analysis of Reaction Efficiency

Beyond the theoretical atom economy, the practical efficiency of a synthesis is determined by the choice of reagents and reaction type.

Addition vs. Elimination/Substitution Reactions: Alternative synthetic routes that rely on reactions with inherently poor atom economy, such as the Wittig reaction, are far less efficient. beilstein-journals.orgwikipedia.org The Wittig reaction, used to form carbon-carbon double bonds from carbonyls, generates a full equivalent of triphenylphosphine (B44618) oxide as a byproduct. beilstein-journals.orglibretexts.org The high molecular weight of this byproduct leads to a very low atom economy, often below 30%, making it an undesirable choice for large-scale, sustainable synthesis. researchgate.net

The following table provides a comparative overview of different synthetic strategies, highlighting the advantages of catalytic reductive amination.

Synthetic StrategyTypical Reaction TypeKey ReagentsPrimary Byproduct(s)Typical Atom EconomyKey Efficiency Considerations
Catalytic Reductive Amination Addition / CondensationH₂ / Metal Catalyst, NH₃, (CH₃)₂NHWaterHigh (~80-90%)High yield, catalyst recyclability, minimal waste. wikipedia.orgresearchgate.net
Reduction with Hydrides Addition / CondensationNaBH₄ or LiAlH₄, NH₃, (CH₃)₂NHBorate/Aluminate SaltsModerate (~50-70%)High yield but generates significant inorganic waste.
Wittig-Based Route Addition / EliminationPhosphonium YlideTriphenylphosphine OxideVery Low (<30%)Generates high mass of byproduct, difficult separation. beilstein-journals.org

Advanced Structural Characterization and Conformational Analysis of 4 Dimethylaminomethyl Cyclohexylamine

Spectroscopic Techniques for Detailed Structural Elucidation

A combination of spectroscopic methods is employed to ascertain the intricate structural details of 4-Dimethylaminomethyl-cyclohexylamine (B1452532) in both solution and the solid state. These techniques offer a holistic view of the molecule's connectivity, functional group environment, and dynamic processes.

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of this compound in solution. It provides precise information about the chemical environment of each atom, their connectivity, and the dynamic conformational equilibria of the molecule.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely utilized.

The COSY spectrum reveals the scalar coupling network between adjacent protons, allowing for the tracing of the cyclohexane (B81311) ring and the dimethylaminomethyl substituent protons. The HSQC experiment correlates each proton with its directly attached carbon atom, facilitating the assignment of the carbon skeleton. Furthermore, the HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is critical for confirming the connectivity between the dimethylaminomethyl group and the cyclohexane ring.

The conformational preference of the substituents on the cyclohexane ring (axial vs. equatorial) can be inferred from the coupling constants observed

Despite a comprehensive search for scientific literature and data, no specific experimental or computational studies on the crystal structure, detailed conformational analysis, or absolute configuration of this compound could be located. The information required to generate the detailed article as outlined in the user's request is not available in the public domain.

Therefore, it is not possible to provide an article with the requested sections on "," including subsections on crystal packing, absolute configuration, ring puckering, and energy profiles of conformational changes, as no specific research findings for this particular compound have been published or made publicly accessible.

To fulfill such a request, original research involving X-ray crystallography, NMR spectroscopy, and computational chemistry for this compound would need to be conducted.

Reactivity and Transformation Chemistry of 4 Dimethylaminomethyl Cyclohexylamine

Cyclohexane (B81311) Ring Reactivity and Derivatization

The cyclohexane ring is a saturated aliphatic framework, and its C-H bonds are generally unreactive towards many chemical reagents, especially when compared to the nucleophilic amine groups. Functionalization of the ring itself requires more forcing conditions, typically involving radical-based reactions.

The existing primary amine and dimethylaminomethyl substituents on the cyclohexane ring would exert significant influence on any potential ring functionalization. Their effects are primarily steric and conformational.

The cyclohexane ring exists predominantly in a chair conformation, with substituents occupying either axial or equatorial positions. Large, bulky groups like the dimethylaminomethyl moiety strongly prefer the more stable equatorial position to minimize steric strain. The primary amine group at the C-4 position would also favor an equatorial orientation.

This conformational preference means that the substituents will sterically hinder certain faces of the ring, potentially directing incoming reagents to the less hindered positions. For instance, in a radical substitution reaction (e.g., photochemical halogenation), the approach of a radical to the C-H bonds near the bulky equatorial substituents would be disfavored. However, without specific activating groups on the ring, achieving selective functionalization of the cyclohexane core remains a significant synthetic challenge. Derivatization of the molecule almost exclusively occurs at the more reactive amine functional groups.

Oxidation and Reduction Pathways

No specific studies detailing the oxidation or reduction pathways of 4-Dimethylaminomethyl-cyclohexylamine (B1452532) were identified. While the chemical structure, containing both a primary and a tertiary amine on a cyclohexane ring, suggests potential reactivity towards various oxidizing and reducing agents, no experimental data or theoretical studies for this particular molecule could be found. General principles of amine chemistry would predict that the nitrogen atoms are susceptible to oxidation and the cyclohexane ring could undergo dehydrogenation under certain catalytic conditions. Conversely, the amine groups are in a reduced state, and reduction would typically target other functionalities if present. Without specific literature, any further discussion would be speculative.

Reaction Kinetics and Mechanistic Investigationsbeilstein-journals.org

Detailed kinetic and mechanistic studies for reactions involving this compound are not available in the public domain. Such investigations are crucial for understanding reaction pathways, optimizing conditions, and controlling product formation.

The search yielded no information on the transition state analysis for any reaction involving this compound. This type of analysis, often computational, is fundamental to understanding the energy barriers and geometries of the highest-energy points along a reaction coordinate.

There was no specific information found regarding the elucidation or characterization of reaction intermediates formed from this compound. While related structures are known to form intermediates like iminium ions in reactions such as the Mannich reaction, no studies have specifically isolated or identified intermediates derived from the target compound.

Theoretical and Computational Investigations of 4 Dimethylaminomethyl Cyclohexylamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation for a given atomic arrangement to provide information about electron distribution, molecular orbital energies, and related properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net For a molecule such as 4-dimethylaminomethyl-cyclohexylamine (B1452532), DFT calculations, typically using a basis set like 6-311G(d,p), can be employed to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmaterialsciencejournal.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. materialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity. In a study on a different amino-substituted compound, the HOMO and LUMO energies were calculated to understand the molecule's interaction capabilities. nih.gov While specific values for this compound are not published, a hypothetical table of such results is presented below to illustrate the concept.

Table 1: Hypothetical DFT-Calculated Electronic Properties

Property Value (eV) Significance
HOMO Energy - Electron-donating ability
LUMO Energy - Electron-accepting ability
HOMO-LUMO Gap - Chemical reactivity and stability

Note: Specific data for this compound is not available. This table is for illustrative purposes only.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted over the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, one would expect the regions around the nitrogen atoms of the primary amine and the dimethylamino group to be electron-rich (red), making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine groups would be expected to be electron-poor (blue). This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular motion at the atomic level. nih.gov

For this compound, the cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. The substituents (the amino group and the dimethylaminomethyl group) can be in either axial or equatorial positions. Conformational analysis of substituted cyclohexanes has shown that bulky substituents generally prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.govsapub.org

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. researchgate.netnih.govnih.gov MD simulations can explicitly model solvent molecules, allowing for the study of these effects. Different solvents can stabilize different conformers through interactions like hydrogen bonding or dipole-dipole interactions. For instance, in a polar solvent, conformations with a larger dipole moment might be favored. For this compound, polar protic solvents like water or ethanol (B145695) could form hydrogen bonds with the amine groups, potentially influencing the conformational equilibrium of the cyclohexane ring and the orientation of the side chains. researchgate.netnih.gov

MD simulations are also instrumental in modeling intermolecular interactions, such as the binding of a molecule to a biological target or its aggregation behavior. researchgate.net By simulating a system containing multiple molecules of this compound, one could study how they interact with each other. Given the presence of hydrogen bond donors (the primary amine) and acceptors (both nitrogen atoms), hydrogen bonding would be a key intermolecular interaction to investigate. These simulations can provide insights into the formation of dimers or larger clusters in different environments.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, DFT calculations can be used to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated vibrational frequencies can be compared to an experimental FTIR spectrum to help assign the observed absorption bands to specific molecular motions. materialsciencejournal.org

Similarly, NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR spectra. academie-sciences.fracademie-sciences.fr The accuracy of predicted NMR shifts has improved significantly with modern computational methods and can be a powerful tool in structural elucidation. researchgate.netnih.govliverpool.ac.uk Discrepancies between predicted and experimental spectra can point to specific structural features or environmental effects not accounted for in the initial model.

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Predicted Value Experimental Value
Key IR Frequency (N-H stretch) - -
¹H NMR Chemical Shift (CH-NH₂) - -
¹³C NMR Chemical Shift (C-N(CH₃)₂) - -

Note: Specific data for this compound is not available. This table is for illustrative purposes only.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical predictions of NMR chemical shifts have become a vital part of this process, aiding in the assignment of experimental spectra and helping to distinguish between different isomers or conformers. idc-online.comnih.gov

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for this purpose. nih.gov The process involves first optimizing the molecular geometry of this compound. This is a critical step, as the molecule can exist in different conformations, primarily the cis and trans isomers related to the substitution pattern on the cyclohexane ring. For each isomer, various chair conformations would be modeled. The Gauge-Including Atomic Orbital (GIAO) method is then commonly employed with a selected DFT functional (such as B3LYP) and a suitable basis set to calculate the isotropic magnetic shielding tensors for each nucleus. liverpool.ac.ukaps.org These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be high, with root mean square errors (RMSEs) often within 0.2–0.4 ppm for ¹H shifts. nih.gov Such calculations would be crucial for distinguishing between the axial and equatorial protons on the cyclohexane ring and for assigning the signals of the dimethylamino and aminomethyl groups.

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT-based NMR chemical shift prediction for the trans isomer of this compound.

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for trans-4-Dimethylaminomethyl-cyclohexylamine
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclohexane-C1-H2.5 - 2.855.0 - 58.0
Cyclohexane-C4-H1.4 - 1.738.0 - 41.0
Cyclohexane-C2,3,5,6-H (axial)1.1 - 1.429.0 - 33.0
Cyclohexane-C2,3,5,6-H (equatorial)1.7 - 2.0
-CH₂-N(CH₃)₂2.1 - 2.365.0 - 68.0
-N(CH₃)₂2.2 - 2.445.0 - 48.0
-NH₂1.5 - 2.5 (broad)-

Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, which is instrumental in assigning the features of an experimental spectrum. scirp.org

Similar to NMR predictions, the process begins with a geometry optimization of this compound to find its lowest energy structure. nih.gov Following this, harmonic vibrational frequencies are calculated using the same level of theory (e.g., DFT with the B3LYP functional and a basis set like 6-311++G(d,p)). scirp.orgresearchgate.net The output provides a list of frequencies, each corresponding to a specific normal mode of vibration, such as C-H stretching, N-H bending, or C-N stretching. scirp.org

Because the calculations are based on a harmonic oscillator approximation, the computed frequencies are often systematically higher than experimental values. To correct for this, they are typically multiplied by an empirical scaling factor. nih.gov The results allow for a detailed assignment of the experimental spectrum, correlating each absorption band with the underlying molecular motion. researchgate.netpsu.edu

The following table presents hypothetical calculated vibrational frequencies for key functional groups in this compound.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for trans-4-Dimethylaminomethyl-cyclohexylamine
Scaled Frequency (cm⁻¹)IntensityVibrational Assignment (Type of Motion)
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
2950 - 2850StrongC-H stretch (cyclohexane & -CH₂-, -CH₃)
1650 - 1580Medium-Weak-NH₂ scissoring (bending)
1470 - 1440MediumCH₂ and CH₃ bending
1250 - 1020StrongC-N stretch
1100 - 1000MediumC-C stretch (ring)
900 - 650Medium (broad)N-H wagging

Ligand-Interaction Modeling in Non-Biological Systems

The two amine groups in this compound make it an interesting candidate as a ligand or chelating agent in various chemical systems beyond biology, such as in catalysis or materials science. Computational modeling can be used to explore these potential interactions.

Docking Studies (e.g., in catalytic sites, not biological receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. physchemres.org While widely used in drug design, it is also applicable to modeling interactions in non-biological hosts, such as the pores of a zeolite, the surface of a metal-organic framework (MOF), or the active site of a synthetic catalyst.

In a hypothetical docking study, this compound would be treated as the flexible ligand and a catalytic pocket as the rigid or semi-flexible receptor. A docking algorithm, such as CDOCKER, would systematically explore various conformations of the ligand within the defined binding site. physchemres.org Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity.

The results would provide insights into:

Binding Pose: The most likely three-dimensional orientation of the molecule within the site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds between the amine protons and the catalyst framework, or coordination of the nitrogen lone pairs to a metal center.

Binding Score: A numerical value (e.g., -CDOCKER energy) that ranks different poses and can be used to compare the binding of different ligands to the same site.

Such a study could be used to screen the potential of this compound as a structure-directing agent in catalyst synthesis or as a ligand to modify the properties of a catalytic metal center.

Binding Energy Calculations (e.g., for metal ions)

To obtain a more quantitative measure of the interaction strength between this compound and a species of interest, such as a metal ion, binding energy calculations can be performed. These calculations provide a direct estimate of the energy released when the ligand binds to the metal. researchgate.net

High-level quantum chemical methods, such as second-order Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), are often used for accurate binding energy calculations. researchgate.net The procedure involves:

Optimizing the geometry of the isolated ligand (this compound) and the isolated metal ion.

Optimizing the geometry of the metal-ligand complex. The diamine nature of the molecule allows it to act as a bidentate ligand, coordinating to the metal ion through both nitrogen atoms.

Calculating the binding energy (ΔE) as the difference between the energy of the complex and the sum of the energies of the isolated components.

ΔE = E_complex - (E_ligand + E_metal)

These calculations can reveal the preference of the ligand for different metal ions and how the structure of the ligand influences binding strength. nih.gov

The table below shows hypothetical binding energies of this compound with different coinage metal ions, illustrating how such data could be presented.

Table 3: Hypothetical Calculated Binding Energies (kcal/mol) for [M(4-DMAMCA)]⁺ Complexes
Metal Ion (M⁺)Calculated Binding Energy (ΔE, kcal/mol)Key Coordinating Atoms
Cu⁺-55.2N (amine), N (dimethylamino)
Ag⁺-48.7N (amine), N (dimethylamino)
Au⁺-51.5N (amine), N (dimethylamino)

Applications of 4 Dimethylaminomethyl Cyclohexylamine in Advanced Chemical Systems

While direct research literature focusing exclusively on 4-dimethylaminomethyl-cyclohexylamine (B1452532) is limited, its structural features—a chiral cyclohexane (B81311) scaffold bearing both a primary amine and a tertiary aminomethyl group—suggest significant potential in various domains of advanced chemistry. By drawing parallels with extensively studied analogous compounds, such as other chiral cyclohexanediamine (B8721093) derivatives, its prospective applications can be explored. The bifunctional nature of this compound, possessing two distinct amine functionalities at positions 1 and 4, makes it a candidate for roles in catalysis and complex synthesis.

Future Directions and Emerging Research Avenues

Integration of 4-Dimethylaminomethyl-cyclohexylamine (B1452532) into Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. mdpi.comresearchgate.netrsc.org The application of flow chemistry to processes involving this compound could lead to more efficient and scalable syntheses of its derivatives and the products of its catalytic applications.

Future research could focus on developing continuous flow processes for the synthesis of this compound itself or for reactions where it acts as a catalyst or key building block. rsc.org For instance, its use in continuous-flow reductive amination processes could be explored, a reaction type that has been successfully adapted to flow conditions for other amines. rsc.org The development of packed-bed reactors containing immobilized this compound or its derivatives could enable its use as a recyclable heterogeneous catalyst in continuous operations. ox.ac.uk This approach would not only improve process efficiency but also contribute to greener and more sustainable chemical manufacturing. acs.org

Table 1: Potential Advantages of Flow Chemistry for this compound Applications

FeaturePotential Benefit for this compound ChemistryRelevant Research Areas
Enhanced Safety Safe handling of potentially hazardous reagents and intermediates in a closed system.Synthesis of fine chemicals and pharmaceutical intermediates.
Improved Control Precise control over reaction parameters (temperature, pressure, stoichiometry) leading to higher yields and selectivities.Asymmetric catalysis, synthesis of complex molecules.
Scalability Straightforward scaling from laboratory to industrial production without extensive redevelopment.Industrial production of catalysts and specialty chemicals.
Integration Combination of multiple reaction and purification steps into a single, automated process.Multi-step synthesis of complex organic molecules.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. In-situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, provide the ability to monitor reactions in real-time without the need for sample extraction. mt.comspectroscopyonline.comfau.eu Applying these advanced analytical methods to reactions involving this compound would offer invaluable insights into its catalytic activity and reaction pathways.

Future research should aim to employ in-situ spectroscopy to study the formation of intermediates, catalyst activation, and deactivation processes in reactions catalyzed by this compound. youtube.com For example, monitoring the characteristic vibrational frequencies of the amine groups could reveal their involvement in hydrogen bonding and catalytic cycles. nih.gov This real-time data would facilitate the rapid optimization of reaction conditions and the rational design of more efficient catalytic systems based on the this compound scaffold.

Exploration of Novel Reactivity Patterns and Rearrangements

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a basic tertiary amine, suggests the potential for novel reactivity patterns and its participation in unique chemical transformations. While research on the specific reactivity of this compound is limited, studies on related cyclohexylamine (B46788) derivatives and diamine ligands can provide a basis for future exploration. nih.govresearchgate.net

Investigations could focus on its use as a bifunctional organocatalyst, where the two amine groups act in concert to activate substrates and control stereochemistry. acs.orgresearchgate.netrsc.org For example, it could potentially catalyze Michael additions, aldol (B89426) reactions, or other carbon-carbon bond-forming reactions. acs.org Furthermore, its rigid cyclohexane (B81311) backbone could be exploited to induce stereoselectivity in asymmetric transformations. The exploration of its coordination chemistry with various metal centers could also lead to the discovery of new catalysts with unique properties. nih.gov

Development of High-Throughput Screening for Catalytic Applications

High-throughput screening (HTS) is a powerful tool for the rapid discovery and optimization of catalysts. researchgate.netnih.gov By enabling the parallel execution of a large number of experiments, HTS can significantly accelerate the identification of effective catalysts and reaction conditions. cam.ac.uknih.gov Applying HTS methodologies to explore the catalytic potential of this compound and its derivatives could unlock new applications in a time-efficient manner.

Future research efforts could involve the creation of libraries of this compound derivatives with varying substituents on the amine groups or the cyclohexane ring. These libraries could then be screened for catalytic activity in a wide range of chemical transformations. researchgate.netscienceintheclassroom.org The combination of HTS with advanced data analysis and machine learning could further expedite the discovery process, leading to the identification of highly active and selective catalysts for specific applications. energy.gov

Table 2: High-Throughput Screening Workflow for Catalytic Applications of this compound Derivatives

StepDescriptionKey Technologies
1. Library Synthesis Creation of a diverse library of this compound derivatives.Automated synthesis platforms, parallel synthesis techniques.
2. Reaction Screening Parallel execution of catalytic reactions using the synthesized library.Robotic liquid handling, multi-well reactor plates.
3. High-Throughput Analysis Rapid analysis of reaction outcomes to determine yield and selectivity.Mass spectrometry, chromatography, spectroscopic methods.
4. Data Analysis & Modeling Use of statistical tools and machine learning to identify trends and predict optimal catalysts.Data analysis software, machine learning algorithms.

Theoretical Advancements in Predicting Its Chemical Behavior and Interactions

Computational chemistry and theoretical modeling provide a powerful means to understand and predict the behavior of molecules at the atomic level. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to investigate reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the nature of non-covalent interactions that govern catalytic activity and selectivity. acs.orgnih.gov

Future theoretical studies on this compound could focus on several key areas. Computational modeling can be employed to predict its conformational preferences and how these influence its coordination to metal centers or its interaction with substrates in organocatalysis. Theoretical calculations can also help in the rational design of new derivatives with enhanced catalytic properties by predicting the effects of structural modifications on reactivity and selectivity. By combining theoretical predictions with experimental validation, a deeper understanding of the structure-activity relationships of this promising compound can be achieved, paving the way for its application in a new generation of catalysts and functional materials.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-Dimethylaminomethyl-cyclohexylamine, and what reaction conditions are critical for yield optimization?

  • The synthesis typically involves reacting cyclohexyl derivatives with dimethylamine and formaldehyde under controlled pH conditions, often catalyzed by acids or bases. Key parameters include temperature (maintained at 60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Catalysts like HCl or NaOH can influence reaction efficiency and selectivity .
  • Methodological Tip : Use inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts. Monitor reaction progress via TLC or GC-MS to optimize termination points.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Chromatography : Reverse-phase HPLC or GC with standards for purity assessment.
  • Spectroscopy : 1^1H/13^13C NMR for structural confirmation (e.g., distinguishing axial/equatorial substituents on the cyclohexane ring). Mass spectrometry (ESI-TOF) for molecular weight validation.
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability), chemical-resistant suits, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods for all procedures to minimize inhalation risks.
  • Spill Management : Absorb spills with vermiculite or sand, collect in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous release due to potential environmental toxicity .

Advanced Research Questions

Q. How can factorial design be applied to optimize synthetic parameters for this compound?

  • Design Strategy : Use a 2k2^k factorial design to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). For example, a 3-factor design (temperature: 60°C vs. 80°C; catalyst: HCl vs. H2_2SO4_4; solvent: ethanol vs. THF) can identify interactions affecting yield.
  • Data Analysis : Apply ANOVA to determine significant factors. Response surface methodology (RSM) can refine optimal conditions .

Q. How to resolve contradictions in reported reaction yields for this compound across studies?

  • Root Cause Analysis : Compare impurity profiles (HPLC), stereoselectivity (chiral columns), or side reactions (e.g., over-alkylation).
  • Validation : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and characterize intermediates via 1^1H NMR to track byproduct formation .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to serotonin or dopamine receptors. Validate with radioligand displacement assays.
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates. Compare with structurally similar amines (e.g., cyclohexylamine derivatives) to identify pharmacophores .

Q. How to assess the environmental fate of this compound in biodegradation studies?

  • Experimental Setup : Use OECD 301B (Ready Biodegradability Test) with activated sludge inoculum. Monitor via LC-MS for degradation intermediates.
  • Ecotoxicology : Evaluate acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.